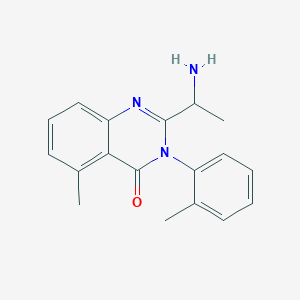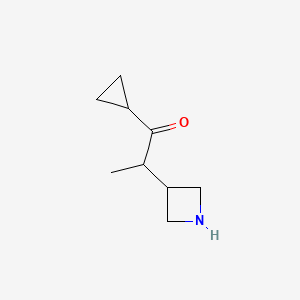
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a simple and efficient route for preparing new heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes .
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one has several scientific research applications:
作用机制
The mechanism of action of 2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Another azetidine derivative with potential biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Similar to the above compounds, used in medicinal chemistry.
Uniqueness
2-(Azetidin-3-yl)-1-cyclopropylpropan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-1-cyclopropylpropan-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(8-4-10-5-8)9(11)7-2-3-7/h6-8,10H,2-5H2,1H3 |
InChI 键 |
YTUREWMXYZACKB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)C(=O)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


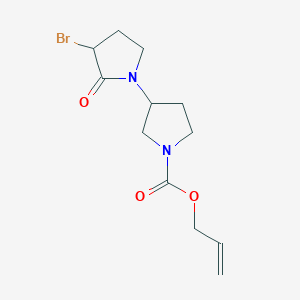
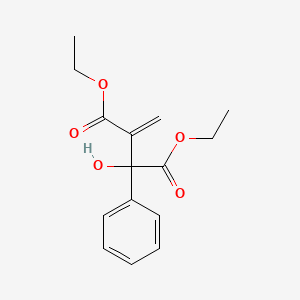
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(Morpholin-4-Yl)propyl]urea](/img/structure/B14802345.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14802347.png)
![N-(2-methoxyethyl)-6-oxaspiro[4.5]decan-9-amine](/img/structure/B14802349.png)
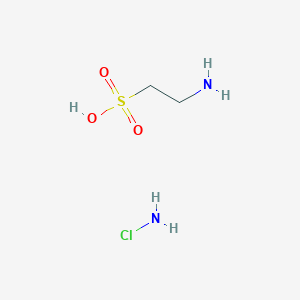
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
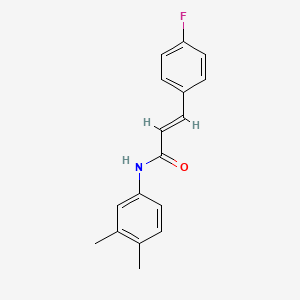
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
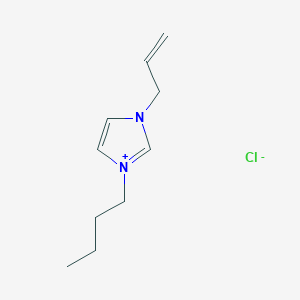
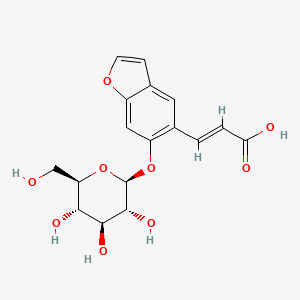
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
